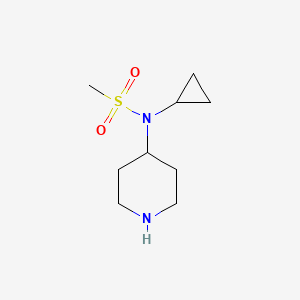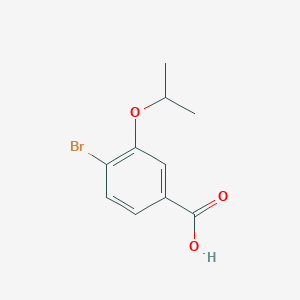
4-溴-3-异丙氧基苯甲酸
描述
4-Bromo-3-isopropoxybenzoic acid is a synthetic compound with the molecular formula C10H11BrO3 . It has a molecular weight of 259.1 g/mol .
Molecular Structure Analysis
The InChI code for 4-Bromo-3-isopropoxybenzoic acid is1S/C10H11BrO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) . This indicates that the molecule consists of a benzoic acid core with bromo and isopropoxy substituents. Physical And Chemical Properties Analysis
4-Bromo-3-isopropoxybenzoic acid is a solid at room temperature . It has a boiling point of 342°C at 760 mmHg . The compound is sealed in dry conditions and stored at room temperature .科学研究应用
热力学和溶解度
- 热力学性质:一项研究探讨了各种溴苯甲酸(包括 4-溴苯甲酸)的蒸汽压的温度依赖性,重点关注它们的熔点、熔化焓、汽化焓和溶解度。这项研究为理解结构-性质关系提供了有价值的数据,特别是特定相互作用(如氢键)如何影响卤代苯甲酸的物理性质 (Zherikova 等,2016).
合成和结构表征
- 合成应用:另一项研究描述了二羟基苯甲酸溴衍生物的合成和结构表征,重点介绍了它在药物合成中的中间体作用。这强调了此类化合物在药品开发中的重要性 (徐东方,2000).
化学反应和催化
- 无催化剂反应:对在微波辐射下水中的卤代苯甲酸(包括 4-溴苯甲酸和 3-溴苯甲酸)的无催化剂 P-C 偶联反应的研究证明了溴苯甲酸在无需催化剂的情况下促进高效合成过程的潜力 (Jablonkai & Keglevich,2015).
生物医学应用
- 生物医学潜力:研究了与溴苯甲酸在结构上相关的化合物在调节炎症性疾病中的潜力。这项研究重点关注溴苯基化合物的电化学诱导转化,突出了这些分子在生物医学中的应用,特别是在炎症调节中 (Ryzhkova 等,2020).
材料科学和环境应用
- 分子识别和超分子组装:研究了二羟基苯甲酸的溴衍生物与 N 供体化合物之间的相互作用,展示了这些化合物形成复杂超分子结构的能力。此类研究对于开发先进材料和理解分子识别过程至关重要 (Varughese & Pedireddi,2006).
安全和危害
作用机制
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
Related compounds have been shown to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that similar compounds have been found to participate in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Action Environment
It’s worth noting that similar compounds have been found to participate in suzuki–miyaura (sm) cross-coupling reactions, which are known for their exceptionally mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
4-Bromo-3-isopropoxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histidine decarboxylase (HDC) with an IC50 of 1 mM . This inhibition affects the production of histamine, a crucial mediator in immune responses. Additionally, 4-Bromo-3-isopropoxybenzoic acid interacts with aromatic-L-amino acid decarboxylase, further influencing amino acid metabolism .
Cellular Effects
The effects of 4-Bromo-3-isopropoxybenzoic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with histidine decarboxylase can lead to altered histamine levels, impacting immune cell function and inflammatory responses . Moreover, its effect on aromatic-L-amino acid decarboxylase can influence neurotransmitter synthesis, affecting neuronal cell function .
Molecular Mechanism
At the molecular level, 4-Bromo-3-isopropoxybenzoic acid exerts its effects through specific binding interactions with biomolecules. It inhibits histidine decarboxylase by binding to its active site, preventing the conversion of histidine to histamine . Similarly, it inhibits aromatic-L-amino acid decarboxylase, affecting the synthesis of neurotransmitters such as dopamine and serotonin . These interactions lead to changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-isopropoxybenzoic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Bromo-3-isopropoxybenzoic acid remains stable under standard laboratory conditions, with minimal degradation over extended periods
Dosage Effects in Animal Models
The effects of 4-Bromo-3-isopropoxybenzoic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
4-Bromo-3-isopropoxybenzoic acid is involved in several metabolic pathways. It interacts with enzymes such as histidine decarboxylase and aromatic-L-amino acid decarboxylase, influencing the metabolism of histidine and aromatic amino acids . These interactions can affect metabolic flux and metabolite levels, further impacting cellular function and biochemical reactions.
Transport and Distribution
The transport and distribution of 4-Bromo-3-isopropoxybenzoic acid within cells and tissues are crucial for its biochemical activity. The compound is likely transported via specific transporters or binding proteins, facilitating its localization to target sites . Its distribution within tissues can influence its effectiveness and potential side effects, emphasizing the need for detailed studies on its transport mechanisms.
Subcellular Localization
The subcellular localization of 4-Bromo-3-isopropoxybenzoic acid plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
4-bromo-3-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNWHWXEBWACKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1154060-98-6 | |
| Record name | 4-bromo-3-(propan-2-yloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1466090.png)
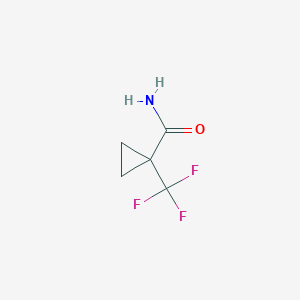
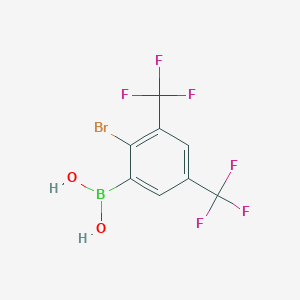
![5-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466097.png)
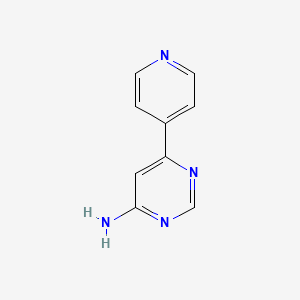
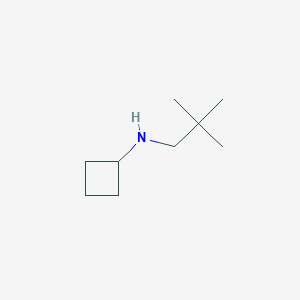
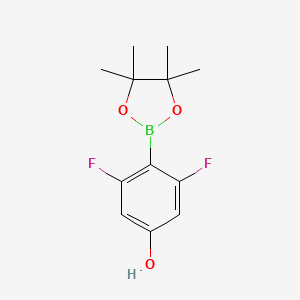
![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester](/img/structure/B1466104.png)

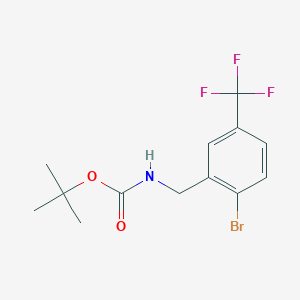
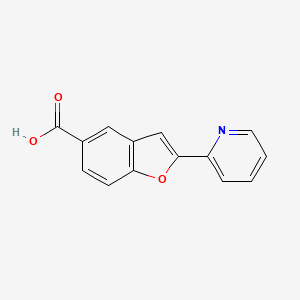

![1-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466110.png)
